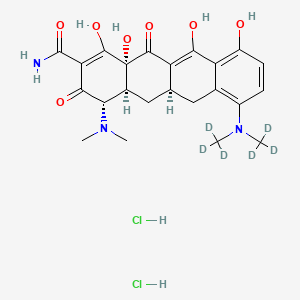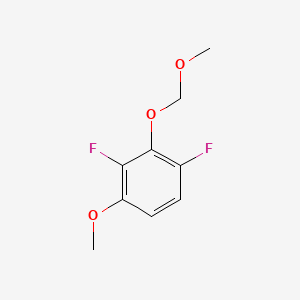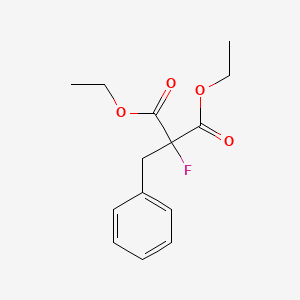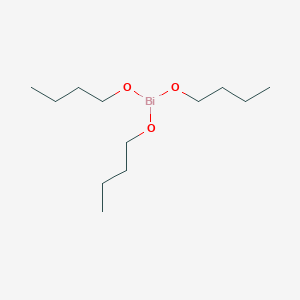![molecular formula C33H50NOPS B14757632 [S(R)]-N-[(R)-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14757632.png)
[S(R)]-N-[(R)-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[S®]-N-[®-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to form complexes with transition metals, which can then be used as catalysts in various chemical reactions. The presence of both phosphine and sulfinamide groups in its structure allows for versatile coordination chemistry, making it a valuable tool in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-[®-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide typically involves the following steps:
Formation of the phosphine ligand: The dicyclohexylphosphine group is introduced to the phenyl ring through a substitution reaction.
Introduction of the sulfinamide group: The sulfinamide group is added to the molecule via a sulfinylation reaction, often using reagents like sulfinyl chlorides.
Final assembly: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: Using batch reactors to carry out the substitution and sulfinylation reactions.
Purification: Employing techniques such as recrystallization and chromatography to obtain the pure compound.
Quality control: Utilizing NMR spectroscopy and mass spectrometry to confirm the structure and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[S®]-N-[®-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide undergoes various types of reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfone.
Reduction: The phosphine group can be reduced to a phosphine oxide.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under acidic or basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
[S®]-N-[®-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide is widely used in scientific research, particularly in:
Chemistry: As a chiral ligand in asymmetric catalysis, it helps in the synthesis of enantiomerically pure compounds.
Biology: Used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Employed in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of [S®]-N-[®-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide involves its ability to coordinate with transition metals. The phosphine group donates electron density to the metal center, while the sulfinamide group stabilizes the complex through additional coordination. This dual coordination enhances the catalytic activity of the metal complex, facilitating various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [S®]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide
- [S®]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide
Uniqueness
[S®]-N-[®-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide is unique due to its combination of phosphine and sulfinamide groups, which allows for versatile coordination chemistry. This dual functionality makes it more effective in asymmetric catalysis compared to other chiral ligands that may only contain one type of coordinating group.
Eigenschaften
Molekularformel |
C33H50NOPS |
|---|---|
Molekulargewicht |
539.8 g/mol |
IUPAC-Name |
(R)-N-[(R)-(4-tert-butylphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C33H50NOPS/c1-32(2,3)26-23-21-25(22-24-26)31(34-37(35)33(4,5)6)29-19-13-14-20-30(29)36(27-15-9-7-10-16-27)28-17-11-8-12-18-28/h13-14,19-24,27-28,31,34H,7-12,15-18H2,1-6H3/t31-,37-/m1/s1 |
InChI-Schlüssel |
APVDOIBDEOROMM-PRDAIKMNSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N[S@](=O)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Oxa-4-thiaspiro[4.4]nonan-2-one](/img/structure/B14757576.png)


![1-Chlorobicyclo[2.2.1]heptane](/img/structure/B14757588.png)

![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B14757605.png)
![1-(2-acetamido-3,3-dimethylbutanoyl)-3-fluoro-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B14757608.png)






